(8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate
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Overview
Description
“(8ξ,9ξ,14ξ,17β)-3-Oxoandrosta-4,6-dien-17-yl heptanoate” is a synthetic steroid compound. It falls within the class of androgens, which play essential roles in various physiological processes.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. A common approach includes the following:
Starting Material: Testosterone (a natural androgen).
Oxidation: Testosterone is oxidized to form the corresponding ketone at the C3 position.
Heptanoate Esterification: The ketone group is then esterified with heptanoic acid to yield the desired compound.
- Oxidation: Various reagents can be used, such as chromic acid or Jones reagent.
- Esterification: The reaction typically occurs under acidic conditions using a carboxylic acid and an alcohol.
Industrial Production:: Large-scale production of this compound involves optimized synthetic routes, purification, and quality control.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions at the C3 position.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to regenerate testosterone.
- Oxidation: Chromic acid, Jones reagent.
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Ester Hydrolysis: Acidic or basic conditions.
- Oxidation: Formation of the ketone at C3.
- Reduction: Formation of the corresponding alcohol.
- Ester Hydrolysis: Regeneration of testosterone.
Scientific Research Applications
This compound has diverse applications:
Medicine: Used in hormone replacement therapy for androgen deficiency.
Research: Investigated for anabolic effects and muscle growth.
Industry: Used in pharmaceutical formulations.
Mechanism of Action
The compound binds to androgen receptors, modulating gene expression. It influences secondary sexual characteristics, muscle growth, and bone density. The precise molecular targets and pathways are complex and involve interactions with co-regulators.
Comparison with Similar Compounds
Testosterone Enanthate: Similar structure but with a different ester (enanthate).
Other Androgens: Compare with compounds like dihydrotestosterone (DHT) and nandrolone.
Properties
Molecular Formula |
C26H40O3 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19?,20?,21?,22?,25-,26-/m0/s1 |
InChI Key |
HHENOUDBWKNPAB-CYABYPLBSA-N |
Isomeric SMILES |
CCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4=O)C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Origin of Product |
United States |
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